5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a 3-chloro-5-methoxyphenyl group at the 5-position and an amine group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-5-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-chloro-5-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine
- 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
- 5-(3-Chloro-5-methylphenyl)thiazol-2-amine
Uniqueness
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a distinct electronic environment that can enhance its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C10H9ClN2OS |
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Molecular Weight |
240.71 g/mol |
IUPAC Name |
5-(3-chloro-5-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
JYFRSHZWDLAIGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(S2)N)Cl |
Origin of Product |
United States |
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